2-(1-bromoethyl)thiophene
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Overview
Description
2-(1-Bromoethyl)thiophene is an organic compound with the molecular formula C6H7BrS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromoethyl group attached to the second carbon of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-bromoethyl)thiophene typically involves the bromination of 2-ethylthiophene. One common method is the reaction of 2-ethylthiophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process requires careful control of reaction parameters, including temperature, concentration, and reaction time, to achieve high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromoethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromoethyl group can yield ethylthiophene.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 2-(1-azidoethyl)thiophene or 2-(1-thioethyl)thiophene.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 2-ethylthiophene.
Scientific Research Applications
2-(1-Bromoethyl)thiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for drug development.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 2-(1-bromoethyl)thiophene depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine atom is replaced by other nucleophiles. In material science, its electronic properties are exploited to enhance the performance of organic electronic devices. The compound’s interactions with biological targets, such as enzymes or receptors, are studied to understand its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylbenzene: Similar structure but with a benzene ring instead of thiophene.
2-(2-Bromoethyl)thiophene: Another bromoethyl-substituted thiophene with the bromoethyl group at a different position.
2-Bromo-3-ethylthiophene: A thiophene derivative with bromine and ethyl groups at different positions.
Uniqueness
2-(1-Bromoethyl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where precise control over molecular interactions is required, such as in the design of organic electronic materials and the development of targeted pharmaceuticals.
Properties
IUPAC Name |
2-(1-bromoethyl)thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrS/c1-5(7)6-3-2-4-8-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTGSLLEVJOWCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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